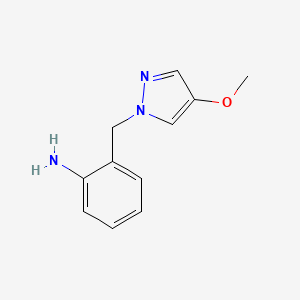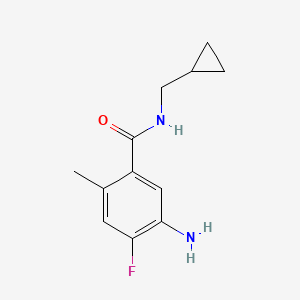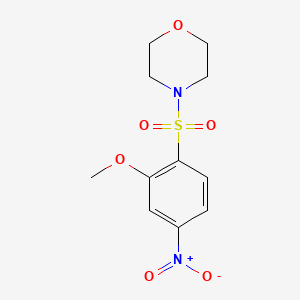
4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine
Vue d'ensemble
Description
“4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C11H14N2O6S . It has an average mass of 302.304 Da and a monoisotopic mass of 302.057251 Da .
Molecular Structure Analysis
The molecular structure of “4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine” can be analyzed using computational methods such as the B3LYP/6-311++G (d,p) method . This method can provide additional insights at the molecular level.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine” include its molecular formula (C11H14N2O6S), average mass (302.304 Da), and monoisotopic mass (302.057251 Da) .
Applications De Recherche Scientifique
1. Nitration Process Improvement and Safety
Subheading
Enhanced Safety and Efficiency in Nitration ProcessesA novel nitration process for the production of 4-(4-methoxy-3-nitrophenyl)morpholine was developed, significantly improving safety, yield, and waste reduction. The method ensures a controlled reaction environment to prevent under-/over-nitration, indicating the compound's role in facilitating safer and more efficient industrial chemical processes (Zhang et al., 2007).
2. Antimicrobial Activity
Subheading
Antimicrobial Potential in Pharmaceutical ResearchResearch indicates that derivatives of 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine exhibit significant antimicrobial activity. This is particularly evident in sulfonamide and carbamate derivatives, showing promising results against bacterial strains and fungi (Janakiramudu et al., 2017).
3. Antibiotic Activity Modulation
Subheading
Enhancing Antibiotic Effectiveness Against Resistant StrainsThis compound demonstrated the ability to modulate antibiotic activity, particularly against multidrug-resistant strains of bacteria and fungi. Its synergistic action with other antibiotics indicates its potential in overcoming antibiotic resistance (Oliveira et al., 2015).
4. Chemical Synthesis
Subheading
Role in Chemical Synthesis and Organic TransformationsThe compound plays a significant role in various chemical synthesis processes. For instance, it is involved in the synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones, demonstrating its utility in creating complex organic molecules (Sosnovskikh & Usachev, 2001).
5. Swern Oxidation Enhancement
Subheading
Advancement in Swern Oxidation ProcessA new sulfoxide derivative of the compound was designed to significantly enhance the Swern oxidation of alcohols under mild conditions. This advancement indicates its role in improving the efficiency of organic oxidation reactions (Ye et al., 2016).
6. Hydrogen Sulfide Release
Subheading
Therapeutic Potential in Cardiovascular MedicineA study highlighted the use of a water-soluble hydrogen sulfide-releasing molecule derived from this compound, showing vasodilator and antihypertensive activity. This suggests its therapeutic potential in cardiovascular diseases (Li et al., 2008).
7. Anticancer Drug Synthesis
Subheading
Contribution to Anticancer Drug DevelopmentThe compound is an important intermediate in synthesizing biologically active compounds with potential anticancer properties. Its role in creating small molecule inhibitors signifies its importance in cancer research (Wang et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methoxy-4-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-18-10-8-9(13(14)15)2-3-11(10)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWWGRCEEUQOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



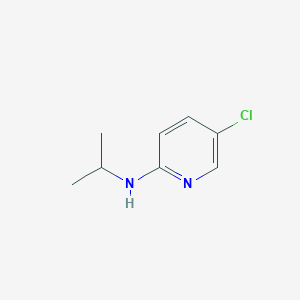

![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)




![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)
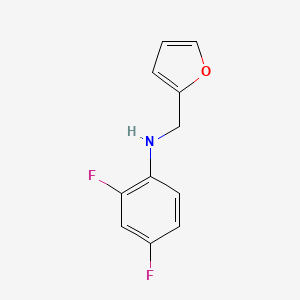
![[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B1416373.png)
![4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1416374.png)
![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)
